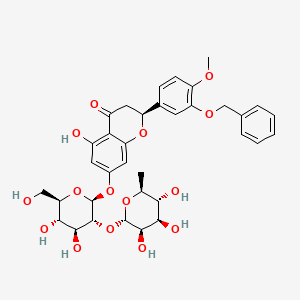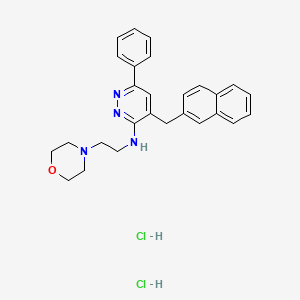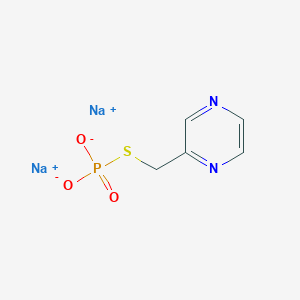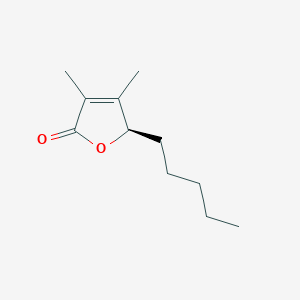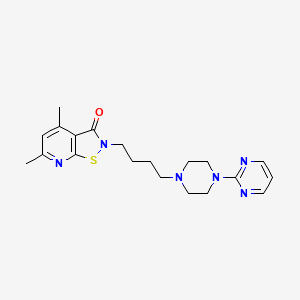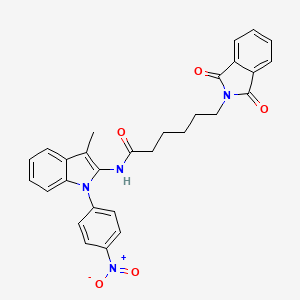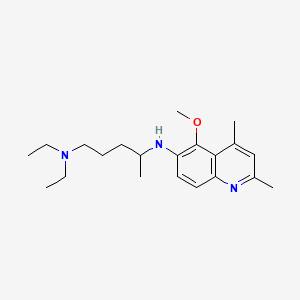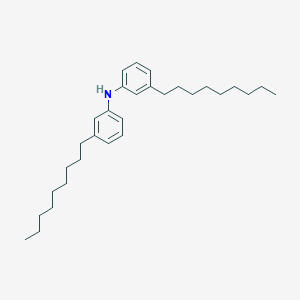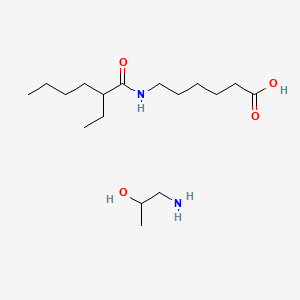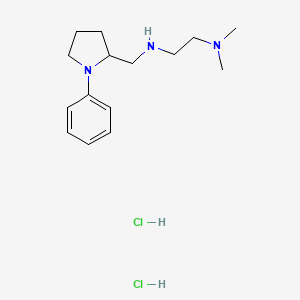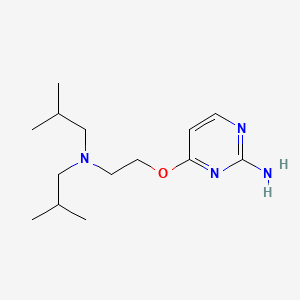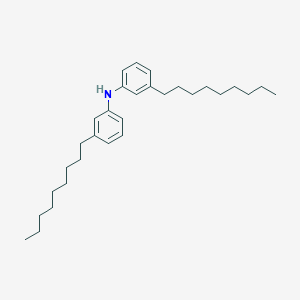
3-nonyl-N-(3-nonylphenyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-nonyl-N-(3-nonylphenyl)aniline is an aromatic amine compound with the molecular formula C₃₀H₄₇N. It is known for its use as an antioxidant in various polymer applications, particularly in polyether polyols . The compound has a molecular weight of 421.701 g/mol and a boiling point of 517°C at 760 mmHg .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nonyl-N-(3-nonylphenyl)aniline typically involves the alkylation of aniline with nonylphenyl derivatives. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in the synthesis include nonylphenyl bromide and aniline, with a catalyst such as palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale alkylation processes. The reaction is conducted in reactors with precise temperature and pressure control to optimize yield and purity. The product is then purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
3-nonyl-N-(3-nonylphenyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration and sulfuric acid (H₂SO₄) for sulfonation are employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro and sulfonic acid derivatives.
Scientific Research Applications
3-nonyl-N-(3-nonylphenyl)aniline is widely used in scientific research due to its antioxidant properties. It is utilized in:
Chemistry: As a stabilizer in polymer chemistry to prevent oxidative degradation.
Biology: In studies related to oxidative stress and its effects on biological systems.
Industry: Used in the production of polyurethane foams to enhance thermal stability and prevent degradation.
Mechanism of Action
The antioxidant effect of 3-nonyl-N-(3-nonylphenyl)aniline is primarily due to its ability to donate hydrogen atoms, which neutralize free radicals. This process prevents the oxidative degradation of polymers and other materials. The compound interacts with molecular targets such as reactive oxygen species (ROS) and inhibits their activity, thereby protecting the material from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, ar-nonyl-N-(nonylphenyl): Similar structure but with different alkyl chain lengths.
N-phenyl-1-naphthylamine: Another aromatic amine with antioxidant properties.
N,N-diphenyl-p-phenylenediamine: Used as an antioxidant in rubber and plastics.
Uniqueness
3-nonyl-N-(3-nonylphenyl)aniline stands out due to its specific structure, which provides excellent thermal stability and resistance to oxidative degradation. Its unique combination of nonyl groups enhances its solubility and effectiveness in various polymer matrices, making it a preferred choice in industrial applications .
Properties
CAS No. |
2173176-21-9 |
|---|---|
Molecular Formula |
C30H47N |
Molecular Weight |
421.7 g/mol |
IUPAC Name |
3-nonyl-N-(3-nonylphenyl)aniline |
InChI |
InChI=1S/C30H47N/c1-3-5-7-9-11-13-15-19-27-21-17-23-29(25-27)31-30-24-18-22-28(26-30)20-16-14-12-10-8-6-4-2/h17-18,21-26,31H,3-16,19-20H2,1-2H3 |
InChI Key |
NBJDNCGUUVZUIB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC(=CC=C1)NC2=CC=CC(=C2)CCCCCCCCC |
physical_description |
Liquid, Other Solid; Other Solid; Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



